Cas no 656-66-6 (3-Fluoro-4-iodoaniline)

3-Fluoro-4-iodoaniline structure
3-Fluoro-4-iodoaniline structure
商品名:3-Fluoro-4-iodoaniline
CAS番号:656-66-6
MF:C6H5NFI
メガワット:237.013
MDL:MFCD07774187
CID:39449
PubChem ID:15475546

3-Fluoro-4-iodoaniline 化学的及び物理的性質

名前と識別子

    • 3-Fluoro-4-iodoaniline
    • 3-Fluoro-4-iodo-phenylamine
    • 3-Fluor-4-iod-anilin
    • 3-fluoro-4-iodophenylamine
    • 4-iodo-3-fluoroaniline
    • Benzenamine,3-fluoro-4-iodo
    • Aniline,3-fluoro-4-iodo- (7CI,8CI)
    • CS-W012864
    • CL8426
    • Z1266874961
    • PS-7631
    • A19761
    • MFCD07774187
    • J-512487
    • BDBM626231
    • 4-iodo 3-fluoro aniline
    • Benzenamine, 3-fluoro-4-iodo-
    • FT-0601366
    • AKOS005063866
    • 656-66-6
    • 3-fluoro-4-iodo-aniline
    • EN300-93288
    • (1)benzothieno(2,3-d)pyrimidin-4(1h)-one,2,3,5,6,7,8-hexahydro-3-ethyl-2-thiox
    • SY014663
    • SCHEMBL239924
    • KUVVJHBHRIXJKI-UHFFFAOYSA-N
    • DTXSID90573117
    • AB42340
    • AM61629
    • AC-3679
    • 3-Fluoro-4-iodo aniline
    • DB-006438
    • DB-348193
    • 3-Fluoro-4-iodobenzenamine
    • MDL: MFCD07774187
    • インチ: 1S/C6H5FIN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2
    • InChIKey: KUVVJHBHRIXJKI-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C=C1N)F)I

計算された属性

  • せいみつぶんしりょう: 236.94500
  • どういたいしつりょう: 236.94507g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 99.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • 密度みつど: 2.009
  • ふってん: 273.7℃ at 760 mmHg
  • フラッシュポイント: 119.343℃
  • 屈折率: 1.657
  • すいようせい: Slightly soluble in water (228.3 mg/L at 25°C).
  • PSA: 26.02000
  • LogP: 2.59370
  • かんど: Light Sensitive
  • FEMA: 3205

3-Fluoro-4-iodoaniline セキュリティ情報

3-Fluoro-4-iodoaniline 税関データ

  • 税関コード:2921420090
  • 税関データ:

    中国税関コード:

    2921420090

    概要:

    2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

3-Fluoro-4-iodoaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A188655-25g
3-Fluoro-4-iodoaniline
656-66-6 98%
25g
$90.0 2025-02-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1039224-5g
3-Fluoro-4-iodoaniline
656-66-6 98%
5g
¥247.00 2024-05-05
Enamine
EN300-93288-0.05g
3-fluoro-4-iodoaniline
656-66-6 95.0%
0.05g
$19.0 2025-02-21
abcr
AB256108-5 g
3-Fluoro-4-iodoaniline; .
656-66-6
5g
€86.10 2023-06-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1039224-25g
3-Fluoro-4-iodoaniline
656-66-6 98%
25g
¥791.00 2024-05-05
eNovation Chemicals LLC
D403601-100g
3-Fluoro-4-iodoaniline
656-66-6 97%
100g
$900 2024-06-05
eNovation Chemicals LLC
Y1050275-100g
Benzenamine, 3-fluoro-4-iodo-
656-66-6 98%+
100g
$515 2023-05-17
TRC
F592155-100mg
3-Fluoro-4-iodoaniline
656-66-6
100mg
$64.00 2023-05-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F140259-5g
3-Fluoro-4-iodoaniline
656-66-6 98%
5g
¥213.90 2023-09-02
TRC
F592155-250mg
3-Fluoro-4-iodoaniline
656-66-6
250mg
$75.00 2023-05-18

3-Fluoro-4-iodoanilineに関する追加情報

Introduction to 3-Fluoro-4-iodoaniline (CAS No: 656-66-6)

3-Fluoro-4-iodoaniline is a fluorinated aromatic amine compound with the molecular formula C₆H₅FIn. As a key intermediate in organic synthesis, this compound has garnered significant attention in the pharmaceutical and agrochemical industries due to its versatile reactivity and structural properties. The presence of both a fluorine atom and an iodine substituent on a benzene ring imparts unique electronic and steric characteristics, making it a valuable building block for the development of novel molecules.

The CAS number 656-66-6 provides a unique identifier for this chemical, ensuring consistency and accuracy in its documentation and communication within the scientific community. This compound is particularly noteworthy for its role in the synthesis of biologically active agents, where fluorine and iodine substituents can modulate metabolic stability, binding affinity, and pharmacokinetic profiles.

In recent years, 3-Fluoro-4-iodoaniline has been extensively studied for its applications in medicinal chemistry. The introduction of fluorine into aromatic systems often enhances the lipophilicity and metabolic resistance of drug candidates, while iodine serves as a versatile handle for further functionalization via cross-coupling reactions. These attributes have made it a preferred choice for researchers aiming to develop next-generation therapeutics.

One of the most compelling aspects of 3-Fluoro-4-iodoaniline is its utility in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed process allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The combination of fluorine and iodine substituents often enhances the reaction efficiency and selectivity, making this compound an indispensable tool in synthetic organic chemistry.

Recent advancements in the field have highlighted the importance of 3-Fluoro-4-iodoaniline in the development of targeted therapies. For instance, researchers have utilized this intermediate to synthesize novel kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The fluorine atom's ability to influence electronic properties has been leveraged to improve binding interactions with biological targets, while the iodine moiety provides a convenient site for further derivatization.

The agrochemical sector has also benefited from the use of 3-Fluoro-4-iodoaniline. Fluorinated compounds are known for their enhanced pesticidal and herbicidal activities due to their improved bioavailability and resistance to degradation. By incorporating this intermediate into synthetic pathways, chemists have been able to develop more effective crop protection agents that meet the growing demand for sustainable agricultural practices.

From a synthetic perspective, 3-Fluoro-4-iodoaniline offers remarkable flexibility. It can be readily transformed into a wide array of derivatives through nucleophilic aromatic substitution, metal-halogen exchange, and other transformation methods. This adaptability has allowed chemists to explore diverse chemical spaces, leading to the discovery of new compounds with tailored properties.

The industrial production of 3-Fluoro-4-iodoaniline typically involves multi-step synthetic routes that require careful optimization to ensure high yields and purity. Advances in catalytic systems and green chemistry principles have enabled more efficient and environmentally friendly manufacturing processes. These improvements are essential for meeting the increasing global demand for specialized intermediates like this one.

In conclusion, 3-Fluoro-4-iodoaniline (CAS No: 656-66-6) is a cornerstone compound in modern organic synthesis. Its unique structural features and reactivity make it indispensable for pharmaceutical and agrochemical applications. As research continues to uncover new uses for this versatile intermediate, its importance in drug discovery and material science is likely to grow even further.

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Amadis Chemical Company Limited
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